![molecular formula C8H15N B1400056 {Spiro[3.3]heptan-2-yl}methanamine CAS No. 1420294-74-1](/img/structure/B1400056.png)
{Spiro[3.3]heptan-2-yl}methanamine
Overview
Description
“{Spiro[3.3]heptan-2-yl}methanamine” is a chemical compound with the CAS Number: 1420294-74-1 . Its molecular weight is 125.21 . The IUPAC name for this compound is spiro[3.3]hept-2-ylmethylamine .
Molecular Structure Analysis
The InChI code for “{Spiro[3.3]heptan-2-yl}methanamine” is 1S/C8H15N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6,9H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“{Spiro[3.3]heptan-2-yl}methanamine” is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Angular Monoprotected Diamines
The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines was reported, highlighting their potential as building blocks in drug discovery. These compounds, as alternatives to cyclohexane scaffolds, provide restricted surrogates for cis- and trans-disubstituted cyclohexanes, useful in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).
Azaspiro[3.3]heptanes
A study presented the synthesis and structural analysis of a new class of azaspiro[3.3]heptanes. These spirocyclic systems offer alternatives to unstable 1,3-heteroatom-substituted cyclohexanes, with potential in medicinal chemistry due to their conformational details (Burkhard et al., 2010).
Biological and Pharmaceutical Applications
- Spiro[pyrrolidine-3, 3´-oxindole] in Cancer Research: A study designed and synthesized compounds with the spiro[pyrrolidine-3, 3´-oxindole] motif, demonstrating significant inhibitory activity against breast cancer cells. The compounds induced apoptotic cell death and were identified to bind to HDAC2 and prohibitin 2, indicating their potential as anti-cancer agents (Hati et al., 2016).
Chemical Synthesis and Catalysis
Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation
This study explored a process known as TIPCARM for synthesizing spiropyrrolidine, leading to the synthesis of several alkaloids. This methodology demonstrates the utility of spiro compounds in complex organic syntheses (White et al., 2010).
Catalytic Asymmetric Construction of Spiro Pyrrolidines
Research into the synthesis of 5-aza-spiro[2,4]heptanes via 1,3-dipolar cycloaddition of azomethine ylides highlights the potential of spiro[3.3]heptan-2-yl derivatives in catalysis and the construction of complex molecular structures (Liu et al., 2011).
Safety and Hazards
The safety information available indicates that “{Spiro[3.3]heptan-2-yl}methanamine” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNOQFFDELCIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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